molecular formula C18H13ClN4 B11464347 6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 899379-10-3

6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11464347
CAS No.: 899379-10-3
M. Wt: 320.8 g/mol
InChI Key: MZVFVJUBPJSNFJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with guanidine to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.

    Pyrimido[4,5-d]pyrimidine: Structurally similar but with different biological properties.

    4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

Uniqueness

6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a phenylpyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various applications .

Properties

CAS No.

899379-10-3

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H13ClN4/c19-14-8-6-13(7-9-14)15-10-21-18-16(11-22-23(18)17(15)20)12-4-2-1-3-5-12/h1-11H,20H2

InChI Key

MZVFVJUBPJSNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C4=CC=C(C=C4)Cl

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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